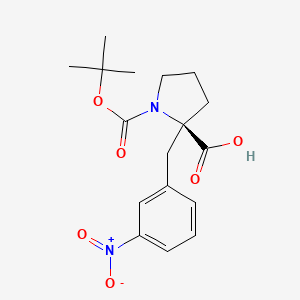

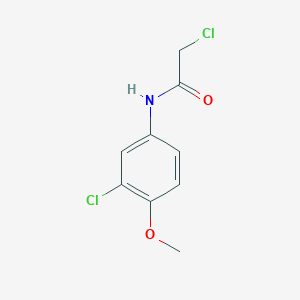

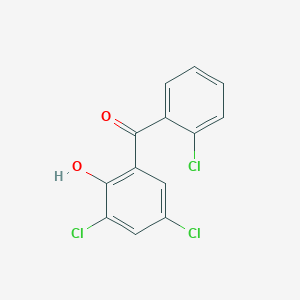

(R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

A study by Rajalakshmi et al. (2013) on a related compound, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, showcases the crystal structure and interactions within the compound. The pyrrolidine ring adopts an envelope conformation with disordered methylene components, demonstrating how substituents influence molecular conformation and intermolecular interactions, which are critical for designing compounds with desired physical and chemical properties (Rajalakshmi, Srinivasan, Krishnakumar, Razak, & Rosli, 2013).

Synthesis Methodologies

Ueki et al. (1994) developed a new method for preparing 3-Nitro-2-pyridinesulfenyl chloride and its derivatives, showcasing the utility of certain nitrobenzyl and tert-butoxycarbonyl protected compounds in synthesizing complex molecules. This methodological advancement contributes to the broader field of organic synthesis by providing efficient routes to synthesize structurally complex derivatives (Ueki, Honda, Kazama, & Katoh, 1994).

Supramolecular Gel Formation

Sahoo et al. (2012) described the formation of a non-polymeric supramolecular gel from a simple organic salt derived from tert-butoxycarbonyl-protected L-amino acids, including compounds with nitrobenzyl groups. This research indicates the potential of such compounds in creating materials with unique properties like load-bearing and self-healing capabilities, opening avenues for their application in material science and engineering (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).

Catalysis and Oxidation Processes

Research on dirhodium-catalyzed oxidations highlights the use of tert-butyl and nitrobenzyl groups in the selective oxidation of phenols and anilines, demonstrating the importance of these substituents in facilitating chemical transformations through catalysis. This has implications for synthetic chemistry, especially in the selective synthesis of complex organic molecules (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-khalafy, & Doyle, 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to target bacterial enzymes such astyrosyl-tRNA synthetase from Staphylococcus aureus and Type II topoisomerase DNA gyrase from Escherichia coli .

Mode of Action

It’s likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction could lead to changes in the normal functioning of the bacteria, potentially leading to their death.

Biochemical Pathways

By inhibiting the aforementioned enzymes, it could disrupt protein synthesis and dna replication within the bacteria, thereby affecting their growth and survival .

Result of Action

By inhibiting key bacterial enzymes, it could lead to the death of the bacteria, thereby exhibiting antimicrobial activity .

Eigenschaften

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJFCQDCHVZNDM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375965 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959582-68-4 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol](/img/structure/B1608101.png)

![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)

![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)

![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)